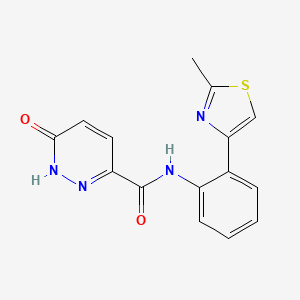![molecular formula C18H16N6 B2477269 2-methyl-1-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole CAS No. 2380179-22-4](/img/structure/B2477269.png)
2-methyl-1-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a benzodiazole core, which is fused with a pyrido[2,3-d]pyrimidine ring system and an azetidine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
The synthesis of 2-methyl-1-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . . Industrial production methods often involve similar multi-step processes but are optimized for scale, efficiency, and cost-effectiveness.
化学反应分析
2-methyl-1-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as hydrogen gas . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
科学研究应用
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an antiproliferative agent, particularly in the treatment of cancer . It has also shown promise as an inhibitor of various enzymes, including cyclin-dependent kinases and protein tyrosine kinases . In materials science, the unique electronic properties of this compound make it a candidate for use in organic semiconductors and other advanced materials .
作用机制
The mechanism of action of 2-methyl-1-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antiproliferative effects are believed to result from its ability to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The compound’s interaction with these molecular targets disrupts normal cellular processes, leading to cell cycle arrest and apoptosis .
相似化合物的比较
Similar compounds to 2-methyl-1-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole include other pyrido[2,3-d]pyrimidine derivatives, such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one . These compounds share a similar core structure but differ in their functional groups and specific substitutions. The unique combination of the benzodiazole core with the pyrido[2,3-d]pyrimidine and azetidine moieties sets this compound apart, providing it with distinct chemical and biological properties .
属性
IUPAC Name |
4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c1-12-22-15-6-2-3-7-16(15)24(12)13-9-23(10-13)18-14-5-4-8-19-17(14)20-11-21-18/h2-8,11,13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMVRPBCDZHYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=NC5=C4C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-{[4-(4-fluorophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2477187.png)



![(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate](/img/structure/B2477194.png)
![8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2477195.png)



![(3E)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2477203.png)

![5-(2-fluorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2477205.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2477206.png)
![(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B2477208.png)
